(2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate
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Overview
Description
(2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate, also known as ethyl levulinate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate levulinate is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
Studies have shown that (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate levulinate has anti-inflammatory and anti-cancer effects in vitro and in vivo. In vitro studies have demonstrated that (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate levulinate can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. In vivo studies have shown that (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate levulinate can inhibit tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate levulinate in lab experiments is its low toxicity and biodegradability, which makes it a safer and more environmentally friendly alternative to other chemicals. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in some experiments.
Future Directions
There are several potential future directions for research on (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate levulinate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of its potential use as a natural flavoring agent and fragrance ingredient. Additionally, further studies are needed to fully understand the mechanism of action of (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate levulinate and its potential applications in the treatment of inflammatory and cancerous diseases.
Synthesis Methods
Ethyl levulinate can be synthesized through the esterification of levulinic acid with ethanol in the presence of a catalyst. This process is typically carried out under reflux conditions, and the resulting product is purified through distillation. Ethyl levulinate can also be synthesized through the hydrolysis of (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate levulinate lactone, which is produced through the reaction of levulinic acid with (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylateene oxide.
Scientific Research Applications
Ethyl levulinate has been studied for its potential applications in various fields, including the production of biofuels, fragrances, and pharmaceuticals. In the production of biofuels, (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate levulinate can be used as a diesel fuel additive to improve the combustion efficiency and reduce emissions. In fragrances, (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate levulinate can be used as a natural flavoring agent due to its fruity and sweet aroma. In pharmaceuticals, (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate levulinate has been studied for its potential use as an anti-inflammatory and anti-cancer agent.
properties
IUPAC Name |
ethyl (2S,5R)-5-hydroxyoxolane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEONBBZTCJWHA-NTSWFWBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(O1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](O1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate |
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